molecular formula C25H38F6IrNP2- B13382996 cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate

cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate

Cat. No.: B13382996
M. Wt: 720.7 g/mol
InChI Key: MMDIEIPTBOTQOH-UHFFFAOYSA-N
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Description

Cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate is a complex organometallic compound. This compound is notable for its use in various catalytic processes due to the presence of iridium, which is known for its catalytic properties. The compound’s structure includes cycloocta-1,5-diene, a cyclic hydrocarbon, and a phosphanyl-inden-amine ligand, which contribute to its stability and reactivity.

Preparation Methods

The synthesis of cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate typically involves the coordination of iridium with the ligands cycloocta-1,5-diene and 3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine. The reaction is carried out under controlled conditions to ensure the correct formation of the complex. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The iridium center can undergo oxidation reactions, often facilitated by oxidizing agents such as oxygen or peroxides.

    Reduction: Reduction reactions can occur, particularly in the presence of reducing agents like hydrogen or hydrides.

    Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another. This can be achieved using different nucleophiles or electrophiles.

    Hydroboration: The compound can participate in hydroboration reactions, where it adds to alkenes to form organoboranes.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or toluene, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.

Scientific Research Applications

Cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroboration, and hydrosilylation.

    Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.

    Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

    Industry: It is used in industrial processes that require efficient and selective catalysts, such as in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the iridium center with the ligands, which facilitates various catalytic processes. The molecular targets and pathways involved include the activation of small molecules like hydrogen, oxygen, and alkenes, leading to their transformation into more complex molecules. The presence of the phosphanyl-inden-amine ligand enhances the stability and reactivity of the iridium center, making it an effective catalyst.

Comparison with Similar Compounds

Compared to other similar compounds, cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate is unique due to its specific ligand structure and the presence of iridium. Similar compounds include:

    Cyclooctadiene-iridium complexes: These complexes also feature cyclooctadiene ligands but may have different phosphine or amine ligands.

    Phosphine-iridium complexes: These compounds have various phosphine ligands coordinated to iridium, offering different catalytic properties.

    Indenyl-iridium complexes: These complexes include indenyl ligands, which provide different reactivity and stability compared to the phosphanyl-inden-amine ligand.

The uniqueness of this compound lies in its combination of ligands, which confer specific catalytic properties and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26NP.C8H12.F6P.Ir/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h7-10,12-13H,11H2,1-6H3;1-2,7-8H,3-6H2;;/q;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDIEIPTBOTQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C1=C(CC2=CC=CC=C21)N(C)C)C(C)C.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38F6IrNP2-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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